molecular formula C17H12ClNO2S B1597854 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid CAS No. 23821-79-6

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid

Cat. No.: B1597854
CAS No.: 23821-79-6
M. Wt: 329.8 g/mol
InChI Key: GJKWJSNKAHQBMK-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the thiazole ring, along with the chlorophenyl and phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base can yield the thiazole ring, which can then be further functionalized to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)thiazole: Lacks the acetic acid moiety but shares the thiazole and chlorophenyl groups.

    4-Phenylthiazole: Contains the thiazole and phenyl groups but lacks the chlorophenyl and acetic acid moieties.

    2-(4-Chlorophenyl)thiazole: Similar structure but with the chlorine atom on the para position of the phenyl ring.

Uniqueness

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid is unique due to the combination of the thiazole ring with both chlorophenyl and phenyl groups, along with the acetic acid moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c18-13-9-5-4-8-12(13)17-19-16(11-6-2-1-3-7-11)14(22-17)10-15(20)21/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKWJSNKAHQBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377268
Record name 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23821-79-6
Record name 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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